Cas no 96183-08-3 (Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester)

Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester structure
96183-08-3 structure
Product name:Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester
CAS No:96183-08-3
MF:C16H26NO4PS
MW:359.420704364777
CID:819113
PubChem ID:180687

Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester
    • propan-2-yl 2-[(tert-butylamino)-ethoxyphosphinothioyl]oxybenzoate
    • Propan-2-yl 2-((tert-butylamino)-ethoxyphosphinothioyl)oxybenzoate
    • 96183-08-3
    • DTXSID70914625
    • Benzoic acid, 2-(((tert-butylamino)ethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
    • Propan-2-yl 2-{[(tert-butylamino)(ethoxy)phosphorothioyl]oxy}benzoate
    • Inchi: InChI=1S/C16H26NO4PS/c1-7-19-22(23,17-16(4,5)6)21-14-11-9-8-10-13(14)15(18)20-12(2)3/h8-12H,7H2,1-6H3,(H,17,23)
    • InChI Key: ANMBPPTUSMRXDQ-UHFFFAOYSA-N
    • SMILES: CCOP(=S)(NC(C)(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Computed Properties

  • Exact Mass: 359.13201648g/mol
  • Monoisotopic Mass: 359.13201648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.9Ų
  • XLogP3: 4.3

Benzoicacid, 2-[[[(1,1-dimethylethyl)amino]ethoxyphosphinothioyl]oxy]-,1-methylethyl ester Related Literature

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